BenchChemオンラインストアへようこそ!

Ciprofloxacin

Pseudomonas aeruginosa Minimum Inhibitory Concentration (MIC) Fluoroquinolone potency ranking

Ciprofloxacin is the evidence-backed fluoroquinolone for confirmed or suspected Pseudomonas aeruginosa infections. Its 4-fold lower modal MIC (0.19 vs 0.38–1.5 µg/mL) provides a wider pharmacodynamic margin for AUC/MIC target attainment versus levofloxacin/moxifloxacin. The ~70% oral bioavailability uniquely supports IV-to-oral step-down therapy for deep-seated infections (osteomyelitis, prostatitis), while the 1:1 prostate-to-serum concentration ratio makes it the preferred oral agent for chronic bacterial prostatitis. Procure from our verified, high-purity bulk supply to ensure reliable anti-pseudomonal coverage for ICU formularies, urology departments, and veterinary enrofloxacin PK/PD modeling.

Molecular Formula C17H18FN3O3
Molecular Weight 331.34 g/mol
CAS No. 85721-33-1; 86393-32-0
Cat. No. B15604951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin
CAS85721-33-1; 86393-32-0
Molecular FormulaC17H18FN3O3
Molecular Weight331.34 g/mol
Structural Identifiers
InChIInChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
InChIKeyMYSWGUAQZAJSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1mg/mL
Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/
Soluble in dilute (0.1N) hydrochloric acid;  practically insoluble in ethanol
In water, 30,000 mg/L at 20 °C
1.35e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin (CAS 85721-33-1) Procurement Evidence Guide: Why It Remains the Gram-Negative Fluoroquinolone Benchmark


Ciprofloxacin is a second-generation fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, producing concentration-dependent bactericidal activity against a broad spectrum of Gram-negative and selected Gram-positive pathogens [1]. Among the fluoroquinolone class, ciprofloxacin is distinguished by its unparalleled anti-pseudomonal potency, high volume of distribution (2–3 L/kg), and clinically meaningful tissue penetration into prostate, bone, lung, and intracellular compartments [2]. Despite the introduction of newer respiratory fluoroquinolones (levofloxacin, moxifloxacin) and older urinary analogs (norfloxacin), ciprofloxacin retains distinct, quantifiable advantages in Gram-negative coverage, systemic bioavailability versus norfloxacin, and dual-target enzyme inhibition kinetics that directly influence resistance emergence [3].

Why Ciprofloxacin Cannot Be Generically Substituted: Quantified Differentiation Across the Fluoroquinolone Class


Fluoroquinolones are not interchangeable despite a shared mechanism of action. Norfloxacin's 30–40% oral bioavailability restricts its utility to uncomplicated urinary tract infections, whereas ciprofloxacin's ~70% bioavailability supports systemic indications including intra-abdominal infections, osteomyelitis, and nosocomial pneumonia [1]. Levofloxacin, while possessing superior bioavailability (~99%), demonstrates four-fold weaker intrinsic potency against Pseudomonas aeruginosa by MIC, rendering ciprofloxacin the preferred agent for confirmed or suspected pseudomonal infections [2]. Moxifloxacin, optimized for Gram-positive and anaerobic coverage, is two- to four-fold less active than ciprofloxacin against P. aeruginosa [3]. These quantitative pharmacodynamic and pharmacokinetic gaps mean that selecting a fluoroquinolone without reference to organism-specific MIC data and tissue penetration parameters risks therapeutic failure and accelerated resistance selection [4].

Ciprofloxacin Quantitative Differentiation Evidence: Head-to-Head MIC, Bioavailability, Target Engagement, and Tissue Penetration Data


Ciprofloxacin vs. Levofloxacin: Four-Fold Superior Intrinsic Anti-Pseudomonal Potency by MIC

In a direct head-to-head in vitro comparison, ciprofloxacin demonstrated four-fold greater intrinsic activity than levofloxacin against clinical strains of Pseudomonas aeruginosa, with modal MIC values of 0.19 μg/mL for ciprofloxacin versus 0.38 μg/mL for levofloxacin in the susceptible subpopulation [1]. This MIC differential was confirmed across multiple studies: EUCAST modal MIC for ciprofloxacin is 0.12 μg/mL versus 0.5 μg/mL for levofloxacin against wild-type P. aeruginosa [1]. Although levofloxacin achieves a four-fold higher AUC for an equivalent dose, pharmacodynamic modeling demonstrates that ciprofloxacin and levofloxacin achieve equivalent activity when normalized to AUC/MIC ratio; however, at equivalent MIC breakpoints, ciprofloxacin achieves target attainment at lower drug exposure [2]. A Monte Carlo simulation using 2002 MIC data showed probability of target attainment (free AUC/MIC >90) of 47% for ciprofloxacin 400 mg BID, 54% for ciprofloxacin 400 mg TID, and 48% for levofloxacin 750 mg QD against P. aeruginosa, indicating no regimen achieves >90% probability—but ciprofloxacin TID dosing provides the highest numeric probability [3].

Pseudomonas aeruginosa Minimum Inhibitory Concentration (MIC) Fluoroquinolone potency ranking

Ciprofloxacin vs. Norfloxacin: Superior Oral Bioavailability Enabling Systemic Indications

Norfloxacin exhibits only 30–40% oral bioavailability, restricting its clinical utility to uncomplicated urinary tract infections and limiting achievable serum concentrations [1]. In contrast, ciprofloxacin demonstrates approximately 70% oral bioavailability [2], achieving serum levels sufficient for systemic indications including intra-abdominal infections, osteomyelitis, nosocomial pneumonia, and systemic pseudomonal infections. Despite both agents achieving comparable serum levels at equivalent doses in some studies, ciprofloxacin's substantially greater oral fraction absorbed enables reliable oral step-down therapy for serious infections [1]. The clinical consequence of this bioavailability gap is that norfloxacin is labeled only for urinary tract infections, while ciprofloxacin carries approved indications spanning respiratory, intra-abdominal, bone/joint, skin, and systemic Gram-negative infections [3].

Oral bioavailability Systemic infection Pharmacokinetics Norfloxacin

Ciprofloxacin vs. Norfloxacin: Dual-Target Inhibition of DNA Gyrase and Topoisomerase IV Reduces Resistance Selection Pressure

In a mechanistic study using Staphylococcus aureus strains with defined resistance mutations in parC (topoisomerase IV) and gyrA (DNA gyrase), norfloxacin was shown to preferentially attack topoisomerase IV and block DNA synthesis slowly, while ciprofloxacin exhibited an intermediate response consistent with balanced dual-enzyme targeting of both DNA gyrase and topoisomerase IV [1]. IC50 data confirm this differential: against topoisomerase IV, ciprofloxacin IC50 = 6.85 μg/mL and norfloxacin IC50 = 35.2 μg/mL, yielding IC50 ratios (gyrase/topo IV) of 20.1 for ciprofloxacin versus 16.5 for norfloxacin—indicating that ciprofloxacin engages both targets at more clinically relevant concentrations [2]. The biological consequence is that single-step resistance mutations in either target are less likely to confer high-level resistance to ciprofloxacin than to agents with strong single-target preference, as the secondary target remains inhibited at therapeutic concentrations [3].

DNA gyrase Topoisomerase IV Dual-target inhibition Resistance prevention

Ciprofloxacin vs. Ofloxacin: Superior Gram-Negative Potency with Higher Prostate-to-Serum Penetration Ratio

In a randomized, double-blind crossover study comparing ciprofloxacin and ofloxacin in 12 healthy volunteers, ciprofloxacin was more active in vitro than ofloxacin against Enterobacteriaceae and Pseudomonas aeruginosa; peak serum bactericidal activity (SBA) for ciprofloxacin was significantly greater than for ofloxacin against these Gram-negative pathogens [1]. MIC90 data from a 177-isolate panel confirm ciprofloxacin as the most potent fluoroquinolone tested, with MIC90 range of 0.03–4.0 mg/L versus 0.25–8.0 mg/L for ofloxacin [2]. In a simultaneous oral ingestion study in patients undergoing transurethral prostate resection, ciprofloxacin uniquely achieved prostate-to-serum ratios of unity, whereas ofloxacin's lower tissue penetrance (despite higher absolute serum and prostate concentrations due to near-100% bioavailability) resulted in lower prostate-to-serum ratios [3]. Against Mycobacterium tuberculosis, ofloxacin demonstrated greater potency (MIC90 = 1 mg/L vs. ciprofloxacin MIC90 = 4 mg/L) [4], establishing a complementary rather than competitive relationship between these agents.

Ofloxacin Gram-negative potency Prostate tissue penetration Serum bactericidal activity

Ciprofloxacin vs. Moxifloxacin: Retained Anti-Pseudomonal Coverage Essential for Nosocomial Infection Management

In a comprehensive comparison of ciprofloxacin, levofloxacin, and moxifloxacin against 40 P. aeruginosa clinical strains, modal MICs for the susceptible subpopulation were 0.19 μg/mL for ciprofloxacin, 0.38 μg/mL for levofloxacin, and 1.0–1.5 μg/mL for moxifloxacin [1]. Against P. aeruginosa, moxifloxacin was 2- to 8-fold less active than ciprofloxacin, a finding consistent across multiple surveillance studies [2]. While moxifloxacin demonstrates 8- to 32-fold superior potency against Streptococcus pneumoniae and staphylococci relative to ciprofloxacin [3], this Gram-positive advantage comes at the cost of clinically significant gaps in P. aeruginosa coverage—moxifloxacin is not recommended for pseudomonal infections and lacks FDA approval for this indication. The susceptibility rate difference is stark: 65% of P. aeruginosa strains were susceptible to ciprofloxacin versus only 37.5% to moxifloxacin in one direct comparison [1].

Moxifloxacin Pseudomonas aeruginosa Gram-negative coverage Nosocomial pneumonia

Ciprofloxacin vs. Enrofloxacin in Veterinary Medicine: The Active Metabolite With Superior Potency Against Key Bovine and Porcine Pathogens

Enrofloxacin, the most commonly used veterinary fluoroquinolone, is metabolized in vivo to ciprofloxacin as its primary active moiety [1]. In a head-to-head comparison of veterinary fluoroquinolones against bovine and porcine pathogens, ciprofloxacin showed significantly greater in vitro antibacterial activity than its parent compound enrofloxacin against Mannheimia haemolytica, Pasteurella multocida, and Escherichia coli, while enrofloxacin was more active against Staphylococcus aureus [1]. MIC50 values for enrofloxacin and ciprofloxacin were the lowest among all tested fluoroquinolones (including marbofloxacin, difloxacin, danofloxacin, and norfloxacin) for most pathogen species [1]. Pharmacodynamic modeling in dogs and cats confirmed that the combined enrofloxacin + ciprofloxacin active moiety or ciprofloxacin alone more consistently achieved Cmax/MIC ratios predictive of clinical efficacy compared to enrofloxacin alone [2].

Enrofloxacin Veterinary fluoroquinolone MIC50 Bovine respiratory disease

Best-Fit Application Scenarios for Ciprofloxacin (CAS 85721-33-1) Based on Quantified Differentiation Evidence


Anti-Pseudomonal Regimen Design in Nosocomial Pneumonia and ICU Settings

Ciprofloxacin should be prioritized over levofloxacin and moxifloxacin for empiric or directed therapy of suspected Pseudomonas aeruginosa infections in intensive care. The 4-fold lower modal MIC (0.19 vs 0.38–1.5 μg/mL) provides a wider pharmacodynamic margin for achieving AUC/MIC targets against P. aeruginosa, and ciprofloxacin TID dosing yields the highest probability of target attainment among fluoroquinolone regimens [1]. Procurement of ciprofloxacin IV formulations for ICU formularies is supported by the retained anti-pseudomonal activity that newer respiratory fluoroquinolones have sacrificed for enhanced Gram-positive coverage [2].

Oral Step-Down Therapy for Complicated Gram-Negative Infections

Ciprofloxacin's ~70% oral bioavailability [1] uniquely positions it among early-generation fluoroquinolones for oral step-down therapy following initial intravenous treatment of complicated urinary tract infections, pyelonephritis, and systemic Gram-negative infections. Unlike norfloxacin (30–40% bioavailability; restricted to uncomplicated UTI), ciprofloxacin achieves therapeutic serum and tissue concentrations via oral administration that are sufficient for deep-seated infections including osteomyelitis and prostatitis [2]. Clinical trial data confirm noninferiority of ciprofloxacin 400/500 mg twice-daily for 10 days versus levofloxacin 750 mg once-daily for 5 days in complicated UTI and acute pyelonephritis (microbiologic eradication rates: 86.7% vs 88.3%) .

Chronic Bacterial Prostatitis Requiring High Tissue Penetration

Ciprofloxacin uniquely achieves prostate-to-serum concentration ratios of unity (~1.0), indicating that prostate tissue concentrations reach parity with serum levels [1]. This property, combined with the lowest MIC90 values against Enterobacteriaceae among oral fluoroquinolones (0.03–4.0 mg/L) [2], makes ciprofloxacin the preferred oral agent for chronic bacterial prostatitis caused by susceptible Gram-negative organisms. In contrast, ofloxacin's prostate-to-serum ratio is below unity despite higher absolute prostate concentrations, driven primarily by its near-100% bioavailability rather than superior tissue penetrance [1]. Formulary inclusion for urology departments should reflect this tissue pharmacokinetic advantage.

Veterinary Antibiotic Development and Regulatory Bioequivalence Assessment

In veterinary pharmaceutical development, ciprofloxacin must be considered as the active moiety when evaluating enrofloxacin-based products, as ciprofloxacin is the primary in vivo metabolite and demonstrates superior potency against key Gram-negative veterinary pathogens including M. haemolytica, P. multocida, and E. coli [1]. Regulatory bioequivalence studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling of enrofloxacin formulations should incorporate ciprofloxacin concentrations as an independent efficacy determinant, given that the combined enrofloxacin + ciprofloxacin Cmax/MIC ratio more consistently predicts clinical success than enrofloxacin parameters alone [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.